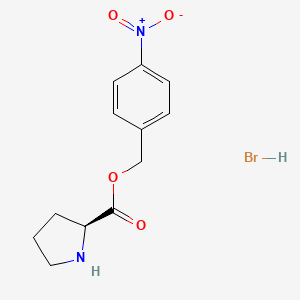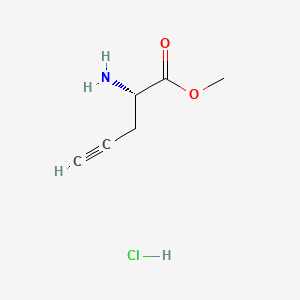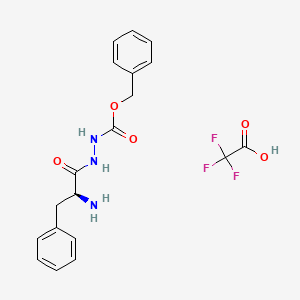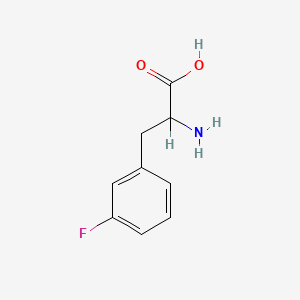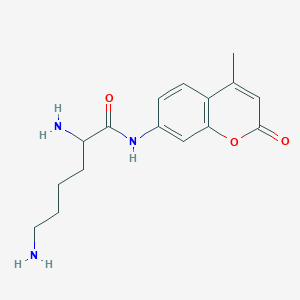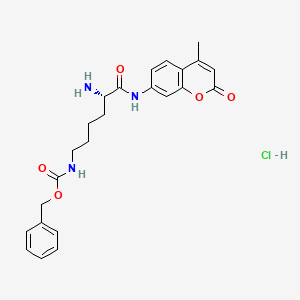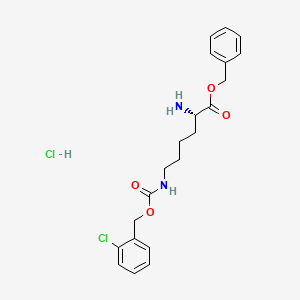
H-D-Thr(tBu)-OMe.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is a derivative of the amino acid threonine. It is commonly used in peptide synthesis and other biochemical applications. The compound is characterized by the presence of a t-butyl group protecting the hydroxyl side chain and a methyl ester protecting the carboxyl group. The hydrochloride salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride typically involves the protection of the hydroxyl and carboxyl groups of threonine. The process begins with the protection of the hydroxyl group using a t-butyl group, followed by the esterification of the carboxyl group with methanol. The final step involves the conversion of the free amine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize product yield.
化学反応の分析
Types of Reactions
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The t-butyl and methyl ester groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of threonine.
Reduction: Alcohol derivatives of threonine.
Substitution: Various threonine derivatives with different protecting groups.
科学的研究の応用
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: As a precursor in the synthesis of therapeutic peptides and other bioactive compounds.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride involves its role as a protected amino acid derivative. The t-butyl and methyl ester groups protect the hydroxyl and carboxyl groups, respectively, during peptide synthesis. This protection prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
類似化合物との比較
Similar Compounds
- H-D-Threonine(t-butyl)-OH
- H-D-Threonine-O-methyl ester
- H-D-Serine(t-butyl)-O-methyl ester
Uniqueness
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is unique due to its dual protection of both the hydroxyl and carboxyl groups, which makes it particularly useful in peptide synthesis. The hydrochloride salt form further enhances its solubility and stability, making it more versatile compared to other similar compounds.
特性
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

